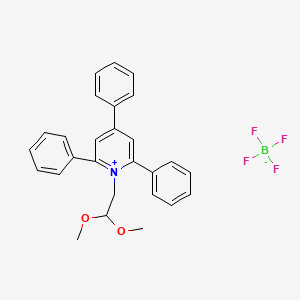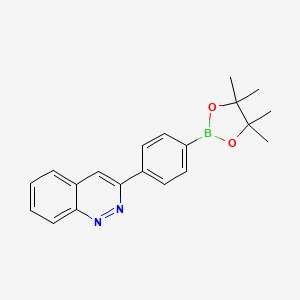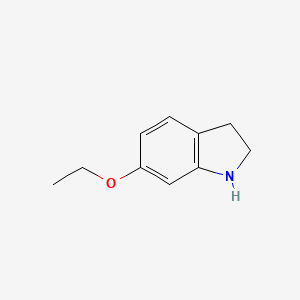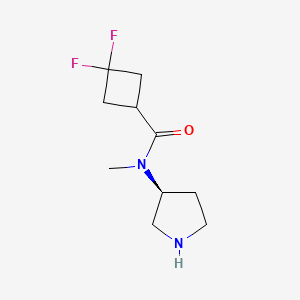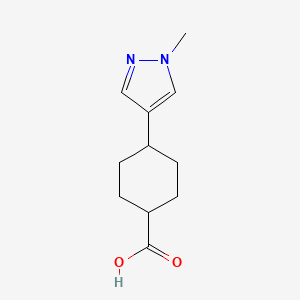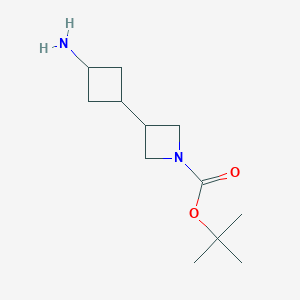
tert-Butyl 3-(3-aminocyclobutyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(3-aminocyclobutyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and an aminocyclobutyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-aminocyclobutyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Attachment of the Aminocyclobutyl Group: The aminocyclobutyl group is introduced through nucleophilic substitution reactions, where an aminocyclobutyl precursor reacts with the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 3-(3-aminocyclobutyl)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Products may include oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted azetidine derivatives with various functional groups replacing the amino group
科学的研究の応用
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: In the industrial sector, tert-Butyl 3-(3-aminocyclobutyl)azetidine-1-carboxylate can be used in the production of specialty chemicals and advanced materials, including polymers and coatings .
作用機序
The mechanism of action of tert-Butyl 3-(3-aminocyclobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
類似化合物との比較
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(3-aminocyclobutyl)azetidine-1-carboxylate is unique due to the presence of the aminocyclobutyl group, which imparts distinct chemical and biological properties. Compared to other azetidine derivatives, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
tert-butyl 3-(3-aminocyclobutyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9(7-14)8-4-10(13)5-8/h8-10H,4-7,13H2,1-3H3 |
InChIキー |
ACLDHPZPMVILOX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


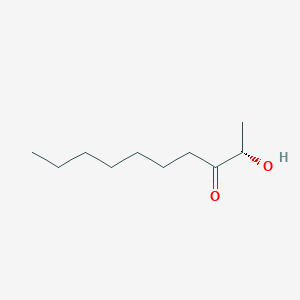
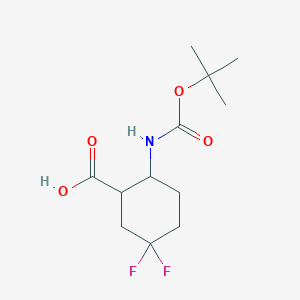
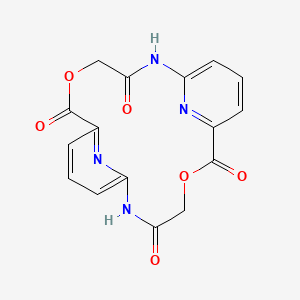
![5-Cyclopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13340088.png)
![4-Chloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidin-2-amine](/img/structure/B13340090.png)
![5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13340094.png)
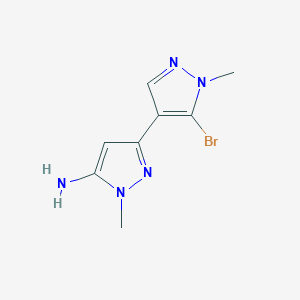
![(S)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B13340111.png)

